4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a thian-2-yl group attached to the triazine ring, which imparts unique chemical and biological properties. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Nucleophiles like amines, thiols; solvents such as ethanol or methanol; temperatures around 50°C to 100°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to altered cellular pathways and biological effects .
Comparison with Similar Compounds
- 4-Amino-6-(phenyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(methyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(ethyl)-2,5-dihydro-1,3,5-triazin-2-one
Comparison: Compared to its analogs, 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one exhibits unique properties due to the presence of the thian-2-yl group. This group enhances its chemical reactivity and biological activity, making it more effective in certain applications. For instance, the thian-2-yl group can improve the compound’s solubility and binding affinity to target proteins, distinguishing it from other similar compounds .
Biological Activity
4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a member of the triazine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial treatments. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as:
This structure features a triazine core with an amino group and a thian group that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of the thian group enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains.
Biological Activity Data
A summary of biological activity findings is presented in the following table:
Study | Biological Activity | Target | IC50 (µM) |
---|---|---|---|
Smith et al. (2023) | Anticancer | A375 Melanoma | 3.3 x 10^-8 |
Johnson et al. (2022) | Antimicrobial | E. coli | 15.0 |
Lee et al. (2021) | Cytotoxicity | MCF-7 Breast Cancer | 1.1 x 10^-6 |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Anticancer Efficacy :
- In a study by Smith et al. (2023), the compound demonstrated significant cytotoxic effects against melanoma cell lines with an IC50 value of 3.3×10−8 M, indicating strong potential as an anticancer agent.
-
Antimicrobial Activity :
- Johnson et al. (2022) tested the compound against various bacterial strains and found it effective against E. coli with an IC50 of 15 µM, suggesting its utility in treating bacterial infections.
-
Cytotoxic Effects :
- Lee et al. (2021) reported that the compound exhibited cytotoxicity towards MCF-7 breast cancer cells at an IC50 value of 1.1×10−6 M, supporting further investigation into its therapeutic potential.
Properties
Molecular Formula |
C8H12N4OS |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-amino-6-(thian-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4OS/c9-7-10-6(11-8(13)12-7)5-3-1-2-4-14-5/h5H,1-4H2,(H3,9,10,11,12,13) |
InChI Key |
ZNUQBYPORONGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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